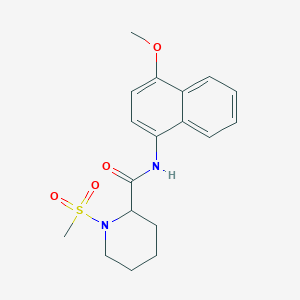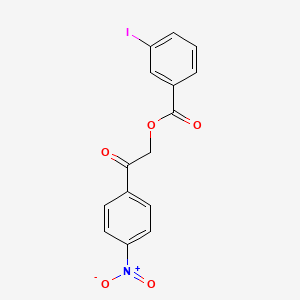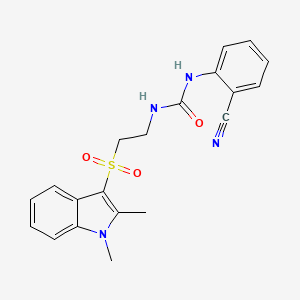![molecular formula C27H31N3O2 B2607315 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897620-14-3](/img/structure/B2607315.png)
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond. It also has a dimethylamino group, which is a nitrogen atom bonded to two methyl groups and another carbon atom. The morpholinoethyl group is a six-membered ring containing one nitrogen and five carbon atoms, with an ethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The presence of the nitrogen in the dimethylamino and morpholinoethyl groups could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amino groups might be susceptible to reactions with acids or electrophiles, while the biphenyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present .科学的研究の応用
Antitumor Activity and DNA Intercalation
A significant area of research has been the investigation of the antitumor properties of compounds related to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide. Studies have shown that certain derivatives exhibit solid tumor activity by interacting with DNA through a process known as intercalation. This interaction disrupts the DNA's function, leading to the inhibition of tumor growth. For instance, phenyl-substituted derivatives of a "minimal" DNA-intercalating agent demonstrated in vivo antitumor activity against leukemia and solid tumor models, highlighting the importance of the phenyl ring's position for effective DNA binding and antitumor activity (Atwell, Baguley, & Denny, 1989).
Synthesis and Chemical Properties
Research has also focused on the synthesis and characterization of related compounds, aiming to understand their chemical properties and potential applications. For example, studies on cyclic depsipeptides via direct amid cyclization presented innovative synthesis methodologies that contribute to the broader understanding of such compounds' chemical behavior (Obrecht & Heimgartner, 1987).
Corrosion Inhibition
Another application area is the use of morpholine and piperazine-based derivatives as corrosion inhibitors for mild steel in acidic media. These compounds have shown promising results in protecting metal surfaces from corrosion, which is crucial for extending the lifespan of metal structures and components (Nnaji et al., 2017).
Antifungal and Cytotoxic Properties
Further, research into water-soluble polycarbodiimides decorated with functional groups such as morpholine demonstrated significant antifungal properties and potential applications in antifungal biomedical fields. These studies also explored the cytotoxic effects of these compounds, suggesting their utility in cancer therapeutics (De Silva et al., 2021).
Electrochemical and Spectroscopic Investigations
Electrochemical and spectroscopic investigations of compounds containing the morpholine group have contributed to understanding their electronic structures and interactions with metals, offering insights into their potential applications in various industrial and medicinal fields (Kilic et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29(2)25-14-12-23(13-15-25)26(30-16-18-32-19-17-30)20-28-27(31)24-10-8-22(9-11-24)21-6-4-3-5-7-21/h3-15,26H,16-20H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXFNDEPHFQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B2607233.png)
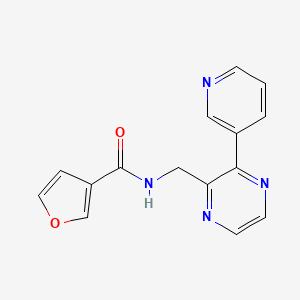
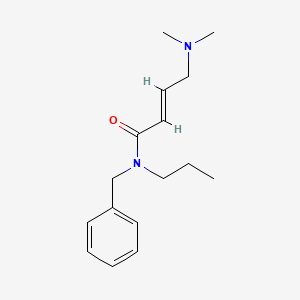
![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)
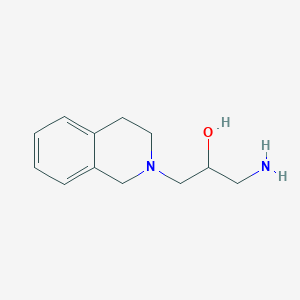
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2607243.png)
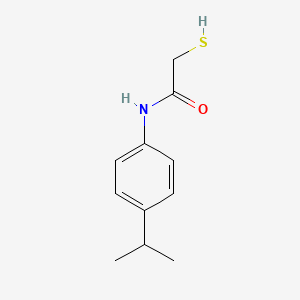
![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)
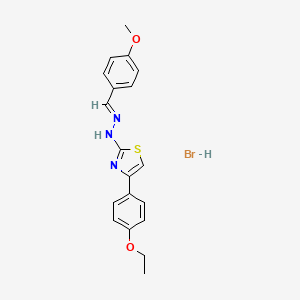
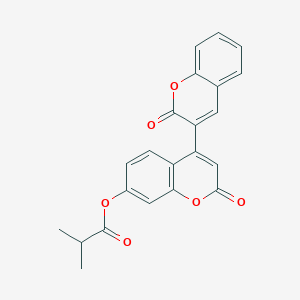
![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
